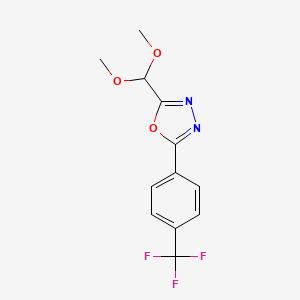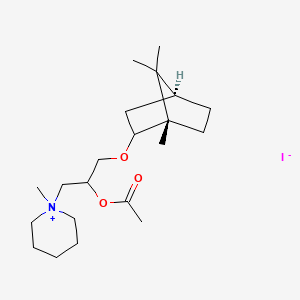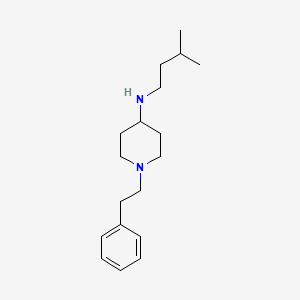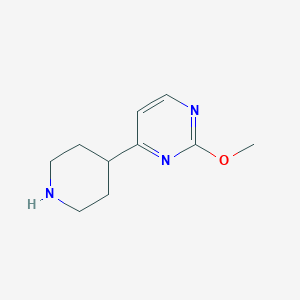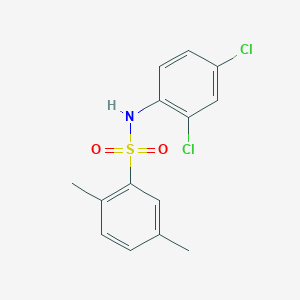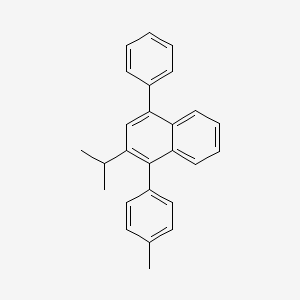
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes a naphthalene core substituted with a 4-methylphenyl group, a phenyl group, and an isopropyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with 4-methylbenzyl chloride and phenylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and reduce production costs.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-4-phenyl-2-(propan-2-yl)naphthalene can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-phenyl-2-(propan-2-yl)naphthalene: This compound has a similar structure but differs in the position of the substituents, leading to different chemical properties and reactivity.
1-(4-Methylphenyl)-4-phenyl-2-(methyl)naphthalene: The presence of a methyl group instead of an isopropyl group affects the compound’s steric and electronic properties, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919341-79-0 |
|---|---|
Molekularformel |
C26H24 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-4-phenyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C26H24/c1-18(2)24-17-25(20-9-5-4-6-10-20)22-11-7-8-12-23(22)26(24)21-15-13-19(3)14-16-21/h4-18H,1-3H3 |
InChI-Schlüssel |
FPCKTWBHGHSUBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


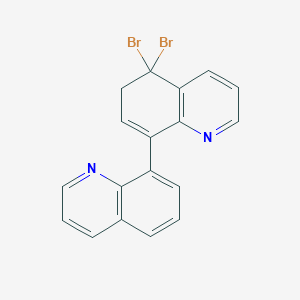
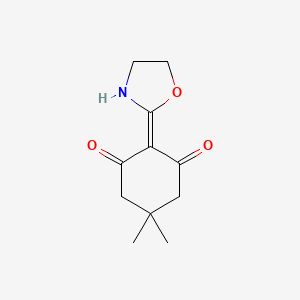
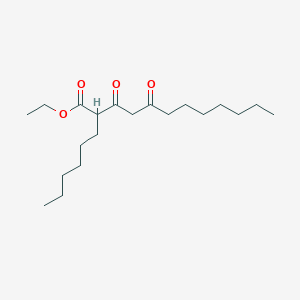
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)
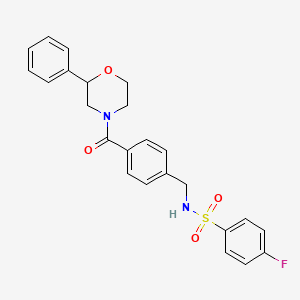
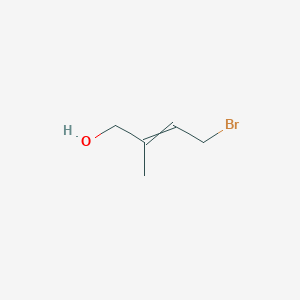
![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
